molecular formula C7H8Br2 B1348793 7,7-Dibromobicyclo[4.1.0]hept-3-ene CAS No. 6802-78-4

7,7-Dibromobicyclo[4.1.0]hept-3-ene

Cat. No. B1348793
CAS RN: 6802-78-4
M. Wt: 251.95 g/mol
InChI Key: AWKRIXVNHXXYBN-UHFFFAOYSA-N
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Description

7,7-Dibromobicyclo[4.1.0]hept-3-ene is a bicyclic organic compound with the molecular formula C7H8Br2 . It is part of a collection of rare and unique chemicals provided to early discovery researchers .


Synthesis Analysis

The synthesis of 7,7-Dibromobicyclo[4.1.0]hept-3-ene involves the use of powdered potassium tert-butoxide and 1,2-dimethyl-1,4-cyclohexadiene in olefin-free petroleum ether . Bromoform is added dropwise during 1 hr under nitrogen and the resultant slurry is stirred at room temperature under nitrogen for 6 hr .


Molecular Structure Analysis

The linear formula of 7,7-Dibromobicyclo[4.1.0]hept-3-ene is C7H8Br2 . It has a molecular weight of 251.95 .


Chemical Reactions Analysis

The chemical reaction analysis of 7,7-Dibromobicyclo[4.1.0]hept-3-ene involves the use of ethereal methyllithium . The mixture is stirred at room temperature for 1 hr .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7,7-Dibromobicyclo[4.1.0]hept-3-ene include a molecular weight of 251.95 . The compound is a colorless solid .

Scientific Research Applications

Bromination and Synthesis

  • Bromination of Norbornene Derivatives : The study by Gültekin et al. (2008) focused on the bromination of norbornene derivatives, including 7-bromobicyclo[2.2.1]hept-2-ene and 2,7-dibromobicyclo[2.2.1]hept-2-ene. They explored the mechanisms of isomer formation and the impact of substituents on these processes, using NMR spectral data for structure elucidation (Gültekin, Taşkesenligil, Daştan, & Balcı, 2008).

Thermal Rearrangements

  • Thermal Rearrangements of Dihalo Derivatives : Gassman et al. (1998) synthesized derivatives of trans-bicyclo[4.1.0]hept-3-ene and studied their thermal rearrangements. They found that heating these compounds results in ring expansion or isomerization, indicating the lability of these compounds relative to the unsubstituted molecule (Gassman, Han, & Chyall, 1998).

Pyrolysis Studies

  • Pyrolysis of Dibromobicyclo Heptane Derivatives : Lindsay and Reese (1965) investigated the pyrolysis of 7,7-dibromobicyclo [4.1.0] heptane, observing the formation of cycloheptatriene and isolating intermediates in the process. This study provides insights into the thermal behavior of these compounds under pyrolytic conditions (Lindsay & Reese, 1965).

Reaction with Palladium Halides

  • Palladium(II) Halide Reactions : Wiger, Albelo, and Rettig (1974) explored the reactions of 7-methylenebicyclo[2.2.1]hept-2-ene derivatives with palladium(II) halides. They observed unique trans-halogenopalladation reactions, providing valuable information about the behavior of these compounds in the presence of transition metals (Wiger, Albelo, & Rettig, 1974).

Photochemical Reactions

  • Photoreaction Studies : Kumagai, Honda, and Mukai (1985) investigated the photoreaction of 5-dicyanomethylenebicyclo[2.2.1]hept-2-ene, leading to skeletal rearrangements that produce 7,7-dicyano-6-methylenebicyclo[3.1.1]hept-2-ene. This study highlights novel photoreactions and carbon shifts in the bicycloheptene framework, which is relevant to the understanding of 7,7-dibromobicyclo[4.1.0]hept-3-ene (Kumagai, Honda, & Mukai, 1985).

Crystal Structure Analysis

  • Crystal Structure of Iron Complexes : Barbay et al. (1986) reported on the crystal structure of tricarbonyl-[2,3-η:O-σ-(7,7-dimethoxy-5,6-dimethylidenebicyclo[2.2.1]hept-2-ene)]iron. This research provides insight into the coordination chemistry of bicycloheptene derivatives, which can be extrapolated to the understanding of 7,7-dibromobicyclo[4.1.0]hept-3-ene (Barbay, Ioset, Roulet, & Chapuis, 1986).

Microwave Spectrum and Conformation Studies

  • Microwave Spectrum and Conformation : Chao, Cook, and Malloy (1978) examined the microwave spectrum of 7‐oxabicyclo[4.1.0]hept‐3‐ene, providing valuable information on the dipole moment and molecular conformation. This study is relevant for understanding the structural properties of related bicycloheptene derivatives (Chao, Cook, & Malloy, 1978).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

7,7-dibromobicyclo[4.1.0]hept-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Br2/c8-7(9)5-3-1-2-4-6(5)7/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKRIXVNHXXYBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C2(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340131
Record name 7,7-Dibromo-bicyclo[4.1.0]hept-3-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,7-Dibromobicyclo[4.1.0]hept-3-ene

CAS RN

6802-78-4
Record name Bicyclo[4.1.0]hept-3-ene, 7,7-dibromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6802-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,7-Dibromo-bicyclo[4.1.0]hept-3-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
X Li, M Neuenschwander - Helvetica Chimica Acta, 2000 - Wiley Online Library
A new general pathway to the parent cross‐conjugated hydrocarbons heptafulvene (1) (Scheme 3), sesquifulvalene (2) (Scheme 4), and heptafulvalene (3) (Scheme 5) has been …
Number of citations: 13 onlinelibrary.wiley.com
LA Last, ER Fretz, RM Coates - The Journal of Organic Chemistry, 1982 - ACS Publications
A new synthetic route to polycyclic homocyclopropylcarbinols has been realized by lithiation of bromocyclopropyl epoxides with n-butyllithium and subsequent intramolecular attackof …
Number of citations: 50 pubs.acs.org
M Kato, M Mitsuda, T Shibuya, K Furuichi - Bull. Chem. Soc. Jpn, 1991 - jlc.jst.go.jp
In a previous paper, 1'we reported the scope and limitations for one pot synthesis of substituted tropones starting from 7, 7-dihalo-2, 3-(or 3, 4-) epoxybicyclo-[4.1. 0] heptane derivatives. …
Number of citations: 0 jlc.jst.go.jp
M Kato, M Mitsuda, T Shibuya, K Furuichi - Bulletin of the Chemical …, 1991 - journal.csj.jp
6,7,12,13-Tetrahydro-7,12-methano-3H-cycloheptacyclodecene-3,14-dione has been synthesized starting from the [4+6]-cycloaddition product of the reaction of 3,4-bis(methylene)-7,7-…
Number of citations: 5 www.journal.csj.jp
S Toyota, M Iyoda, F Toda - Annual Reports Section" B"(Organic …, 2002 - pubs.rsc.org
The aromaticity of various ring systems is analysed by the NICS (Nucleus Independent Chemical Shift) parameter, which was proposed by Schleyer et al. as a useful theoretical …
Number of citations: 4 pubs.rsc.org
JR Balyeat - 1978 - ir.library.oregonstate.edu
The tosylhydrazones of exo-3-deuteriocamphor and 2-deuterio-2, 4-dimethy1-3-pentanone were treated with Nbromosuccinimide (NBS) and pyruvic acid to regenerate the parent …
Number of citations: 3 ir.library.oregonstate.edu
DE Minter - 1974 - search.proquest.com
In the course of completing a doctoral research project, one cannot help but become reliant and to some extent dependent on those people whose wisdom, friendliness, and optimistic …
Number of citations: 2 search.proquest.com
TA HARDY - 1973 - search.proquest.com
DIVALENT CARBON INTERMEDIATES IN SOME BRIDGED POLYCYCLIC COMPOUNDS DIVALENT CARBON INTERMEDIATES IN SOME BRIDGED POLYCYCLIC COMPOUNDS …
Number of citations: 3 search.proquest.com
B Halton, J Harvey - Synlett, 2006 - thieme-connect.com
The disrotatory ring opening of gem-dibromocyclopropanes provides a versatile and increasingly utilised procedure for the synthesis of a range of natural products. The field is …
Number of citations: 14 www.thieme-connect.com
B Abou Aleiwi - 2010 - search.proquest.com
Chromium (0)-mediated [6π+ 2π] and [6π+ 2π+ 2π] cycloaddition reactions between cyclic trienes and alkynes is reported. The development, investigation and application of these …
Number of citations: 5 search.proquest.com

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